molecular formula C18H19NOS B2855453 (2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one CAS No. 1396890-12-2

(2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2855453
CAS No.: 1396890-12-2
M. Wt: 297.42
InChI Key: DOMULWWKXIFQRF-VOTSOKGWSA-N
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Description

(2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one is a synthetic organic compound that features a piperidine ring substituted with a thiophene group and a phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as a 1,5-diamine.

    Substitution with Thiophene: The thiophene group is introduced via a nucleophilic substitution reaction, where a thiophene derivative reacts with the piperidine ring.

    Addition of the Phenyl Group: The phenyl group is added through a Friedel-Crafts acylation reaction, using a phenyl halide and a Lewis acid catalyst.

    Formation of the Enone: The final step involves the formation of the enone moiety through an aldol condensation reaction between an aldehyde and a ketone.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the enone moiety to an alcohol or alkane.

    Substitution: The phenyl and thiophene groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohols and alkanes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Materials Science: The compound’s unique structure makes it a candidate for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Biological Studies: It is used in research to understand its effects on various biological pathways and its potential as a therapeutic agent.

Mechanism of Action

The mechanism of action of (2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application, but it often involves modulation of signal transduction pathways and enzyme inhibition.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-phenyl-1-(4-(furan-3-yl)piperidin-1-yl)prop-2-en-1-one: Similar structure but with a furan ring instead of thiophene.

    (E)-3-phenyl-1-(4-(pyridin-3-yl)piperidin-1-yl)prop-2-en-1-one: Contains a pyridine ring instead of thiophene.

Uniqueness

(2E)-3-phenyl-1-[4-(thiophen-3-yl)piperidin-1-yl]prop-2-en-1-one is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and reactivity compared to its analogs with furan or pyridine rings. This uniqueness makes it particularly valuable in applications requiring specific electronic characteristics, such as in materials science and medicinal chemistry.

Properties

IUPAC Name

(E)-3-phenyl-1-(4-thiophen-3-ylpiperidin-1-yl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NOS/c20-18(7-6-15-4-2-1-3-5-15)19-11-8-16(9-12-19)17-10-13-21-14-17/h1-7,10,13-14,16H,8-9,11-12H2/b7-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOMULWWKXIFQRF-VOTSOKGWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2=CSC=C2)C(=O)C=CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCC1C2=CSC=C2)C(=O)/C=C/C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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